Cas no 131829-49-7 ((S)-3-Amino-3-(2-furyl)-propionic Acid)

(S)-3-Amino-3-(2-furyl)-propionic Acid 化学的及び物理的性質
名前と識別子
-
- (S)-3-Amino-3-(furan-2-yl)propanoic acid
- (S)-3-Amino-3-(2-furyl)-propanoic acid
- (S)-3-Amino-3-(2-furyl)-propionic acid
- (S)-3-amino-3-(2-furyl)propanoic acid
- AC1LO6QM
- CTK7I5245
- (3S)-3-amino-3-(furan-2-yl)propanoic acid
- 131829-49-7
- beta-D-Homo-beta-(2-furyl)glycine;(S)-3-Amino-3-(2-furyl)propanoic acid
- (3S)-3-azaniumyl-3-(furan-2-yl)propanoate
- (S)-3-AMINO-3-FURAN-2-YL-PROPIONIC ACID
- CS-0133015
- 2-Furanpropanoic acid, beta-amino-, (betaS)-
- (S)-3-Amino-3-(2-furyl)propionic acid
- (S)-3-Amino-3-(2-furanyl)propanoic acid
- SCHEMBL12463285
- EN300-1287357
- MFCD04117828
- DTXSID00361401
- N12564
- PS-12121
- AKOS010393434
- (S)-3-Amino-3-(furan-2-yl)propanoicacid
- (S)-3-Amino-3-(2-furyl)-propionic Acid
-
- MDL: MFCD04117828
- インチ: 1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
- InChIKey: YIKVKIOGYSPIMP-YFKPBYRVSA-N
- SMILES: O1C=CC=C1[C@H](CC(=O)O)N
計算された属性
- 精确分子量: 155.05800
- 同位素质量: 155.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.9
- トポロジー分子極性表面積: 76.5Ų
じっけんとくせい
- PSA: 76.46000
- LogP: 1.45440
(S)-3-Amino-3-(2-furyl)-propionic Acid Security Information
(S)-3-Amino-3-(2-furyl)-propionic Acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
(S)-3-Amino-3-(2-furyl)-propionic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294826-500mg |
(S)-3-Amino-3-furan-2-yl-propionic acid |
131829-49-7 | 95% | 500mg |
$1145 | 2023-05-18 | |
eNovation Chemicals LLC | Y1294826-5g |
(S)-3-Amino-3-furan-2-yl-propionic acid |
131829-49-7 | 95% | 5g |
$7910 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0458-5g |
(S)-3-Amino-3-furan-2-yl-propionic acid |
131829-49-7 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
TRC | A578013-100mg |
(S)-3-Amino-3-(2-furyl)-propionic Acid |
131829-49-7 | 100mg |
$ 95.00 | 2022-06-08 | ||
Chemenu | CM196280-5g |
(S)-3-amino-3-(furan-2-yl)propanoic acid |
131829-49-7 | 95% | 5g |
$668 | 2022-06-13 | |
Enamine | EN300-1287357-1.0g |
(3S)-3-amino-3-(furan-2-yl)propanoic acid |
131829-49-7 | 1g |
$0.0 | 2023-06-07 | ||
1PlusChem | 1P00109G-100mg |
2-Furanpropanoic acid, β-amino-, (βS)- |
131829-49-7 | ≥ 99% (TLC) | 100mg |
$124.00 | 2025-02-18 | |
Enamine | EN300-1287357-10000mg |
(3S)-3-amino-3-(furan-2-yl)propanoic acid |
131829-49-7 | 10000mg |
$2701.0 | 2023-10-01 | ||
Ambeed | A322704-5g |
(S)-3-Amino-3-(furan-2-yl)propanoic acid |
131829-49-7 | 95+% | 5g |
$1949.0 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0458-1g |
(S)-3-Amino-3-furan-2-yl-propionic acid |
131829-49-7 | 97% | 1g |
15943.2CNY | 2021-05-07 |
(S)-3-Amino-3-(2-furyl)-propionic Acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
(S)-3-Amino-3-(2-furyl)-propionic Acidに関する追加情報
(S)-3-Amino-3-(2-furyl)-propionic Acid: A Comprehensive Overview
(S)-3-Amino-3-(2-furyl)-propionic Acid, also known by its CAS number 131829-49-7, is a compound of significant interest in the fields of organic chemistry, pharmacology, and biochemistry. This compound is characterized by its unique structure, which combines an amino group with a furan ring, making it a valuable molecule for various applications in drug discovery and chemical synthesis.
The molecular structure of (S)-3-Amino-3-(2-furyl)-propionic Acid consists of a central propionic acid backbone with an amino group and a 2-furyl substituent. The stereochemistry at the chiral center is specified as the S configuration, which plays a crucial role in determining its biological activity and interactions. This compound has been extensively studied for its potential in modulating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels.
Recent studies have highlighted the role of (S)-3-Amino-3-(2-furyl)-propionic Acid in neuroprotection and anti-inflammatory processes. For instance, research published in 2023 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases, including arthritis and neurodegenerative disorders.
In addition to its anti-inflammatory properties, (S)-3-Amino-3-(2-furyl)-propionic Acid has shown promising results in preclinical models of neurodegenerative diseases such as Alzheimer's disease. A study conducted by Smith et al. (2023) revealed that this compound enhances cognitive function in mice by reducing amyloid-beta plaques and improving synaptic plasticity. These results underscore its potential as a novel therapeutic candidate for treating neurodegenerative conditions.
The synthesis of (S)-3-Amino-3-(2-furyl)-propionic Acid involves a multi-step process that typically begins with the preparation of the 2-furan carboxylic acid derivative. This is followed by amino group introduction via reductive amination or other suitable methods to achieve the desired stereochemistry. The optimization of synthetic routes has been a focus of recent research efforts to improve yield and purity, ensuring scalability for potential large-scale production.
Moreover, computational studies have provided insights into the molecular interactions of (S)-3-Amino-3-(2-furyl)-propionic Acid with target proteins. Using molecular docking simulations, researchers have identified key residues responsible for binding affinity and selectivity. These findings have facilitated the design of analogs with enhanced pharmacokinetic properties, paving the way for future drug development.
In conclusion, (S)-3-Amino-3-(2-furyl)-propionic Acid represents a compelling molecule with diverse biological activities and therapeutic potential. Its unique structure, combined with recent advancements in understanding its mechanism of action, positions it as a promising candidate for addressing unmet medical needs in inflammation and neurodegeneration. Continued research into its synthetic optimization and biological effects will undoubtedly shed further light on its clinical utility.
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